

Technical Guide: Physicochemical Properties of Momfluorothrin

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Compound of Interest		
Compound Name:	Momfluorothrin	
Cat. No.:	B1263211	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade **Momfluorothrin**, a synthetic pyrethroid insecticide. The information is compiled from scientific literature and regulatory documents to support research, development, and safety assessments.

General Information

Momfluorothrin is a pyrethroid insecticide known for its high efficacy against a broad spectrum of flying and crawling insects.[1] The technical grade active ingredient is a pale yellow crystalline solid.[1] Due to its low vapor pressure, it is often formulated as a liquid manufacturing use product (MUP) by premixing with a solvent to improve handling.[1]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of technical grade **Momfluorothrin**.

Table 1: General Physicochemical Properties[1]



Property	Value
Appearance	Pale yellow crystalline solid
Odor	Odorless
Molecular Formula	C19H19F4NO3
Molecular Weight	385.35 g/mol
Density	1.3660 g/cm³ (at 20.4 °C)
Melting Point	63.95–73.30 °C
Vapor Pressure	1.390 × 10 ⁻⁶ Pa (at 25 °C)

Table 2: Solubility Data[1]

Solvent	Solubility
Water	0.933 ± 0.0916 mg/L (at 20 °C)
Methanol	67–80 g/L (at 20 °C)
Acetone	Soluble
Ethyl Acetate	Soluble

Table 3: Partition Coefficient[1]

Parameter	Value
Log P₀w (n-octanol/water)	2.88–2.99 (at 25 °C)

Table 4: Stability Profile



Condition	Stability	Half-life
Storage (40±2°C, 75±5% RH)	Stable for 6 months[1]	-
Storage (25±2°C, 60±5% RH)	Stable for 3 years[1]	-
Aqueous, pH 4 (20°C, dark)	Stable[1]	≥ 1 year[1]
Aqueous, pH 7 (20°C, dark)	Stable[1]	≥ 1 year[1]
Aqueous, pH 9 (20°C, dark)	Decomposes[1]	11.7 - 12.2 days[1]
Photostability (Xenon light/Sunlight)	More stable than Tetramethrin[1]	-
Aqueous Photolysis (Natural Sunlight)	Decomposes	4.5 days[1]

Experimental Protocols

The following methodologies are based on standard OECD guidelines and represent the likely procedures used to determine the physicochemical properties of **Momfluorothrin**.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of **Momfluorothrin** was likely determined using a method suitable for low-volatility substances, such as the gas saturation method or the Knudsen effusion method.[2]

- Principle: A stream of inert gas is passed over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated. Alternatively, the rate of mass loss of the substance effusing through a small orifice into a vacuum is measured.
- Apparatus: A gas saturation apparatus with a thermostatically controlled saturation column, a
 system for controlling and measuring gas flow, and a trapping system to collect the
 vaporized substance. For the effusion method, a Knudsen cell, a high-vacuum system, and a
 microbalance are used.
- Procedure (Gas Saturation Method):



- A known quantity of technical grade **Momfluorothrin** is placed in the saturation column.
- A slow, steady stream of an inert gas (e.g., nitrogen) is passed through the column at a constant temperature (e.g., 25 °C).
- The vaporized Momfluorothrin in the gas stream is collected in a suitable trap (e.g., a sorbent tube).
- The amount of trapped Momfluorothrin is quantified using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

Water Solubility (OECD Guideline 105)

The water solubility of **Momfluorothrin** is typically determined using the column elution method or the flask method. Given its low solubility, the column elution method is more appropriate.[3] [4][5][6]

- Principle: A column is packed with an inert carrier material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility.
- Apparatus: A thermostatically controlled column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC) for determining the concentration of Momfluorothrin in the eluate.
- Procedure (Column Elution Method):
 - An inert carrier material is coated with an excess of technical grade Momfluorothrin.
 - The coated material is packed into a column, and the temperature is maintained at a constant value (e.g., 20 °C).
 - Water is pumped through the column at a low, constant flow rate.



- Fractions of the eluate are collected at regular intervals.
- The concentration of Momfluorothrin in each fraction is determined by a validated analytical method (e.g., HPLC-UV).
- The concentration is plotted against time or volume of eluate. The plateau of this curve represents the water solubility.

n-Octanol/Water Partition Coefficient (Log P₀w) (OECD Guideline 107 or 117)

The Log P_ow of **Momfluorothrin**, being in the range of 2.88–2.99, can be determined by the Shake Flask Method (OECD 107) or the HPLC Method (OECD 117).[7][8][9][10][11]

- Principle (Shake Flask Method): The substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and analytical instrumentation (e.g., HPLC) for concentration determination.
- Procedure (Shake Flask Method):
 - n-Octanol and water are mutually saturated before the experiment.
 - A stock solution of Momfluorothrin is prepared in either n-octanol or water.
 - A known volume of the stock solution is added to a centrifuge tube containing measured amounts of both n-octanol and water.
 - The tube is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached.
 - The two phases are separated by centrifugation.
 - The concentration of Momfluorothrin in each phase is determined by a suitable analytical method.



• The Log P_ow is calculated as the logarithm of the ratio of the concentration in the noctanol phase to that in the aqueous phase.

Hydrolysis as a Function of pH (OECD Guideline 111)

The stability of **Momfluorothrin** in aqueous solutions at different pH values is determined by following this guideline.[12][13][14][15][16]

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is determined at various time intervals.
- Apparatus: Sterile glassware, constant temperature incubator, pH meter, and an analytical instrument (e.g., HPLC) for quantification.
- Procedure:
 - Sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - A known concentration of **Momfluorothrin** (below its water solubility) is added to each buffer solution.
 - The solutions are incubated in the dark at a constant temperature (e.g., 20 °C).
 - Aliquots are taken at specific time intervals.
 - The concentration of Momfluorothrin in each aliquot is determined.
 - The rate of hydrolysis and the half-life are calculated for each pH.

Phototransformation in Water (OECD Guideline 316)

The susceptibility of **Momfluorothrin** to degradation by light in an aqueous environment is assessed using this guideline.[17][18][19][20][21]

 Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored



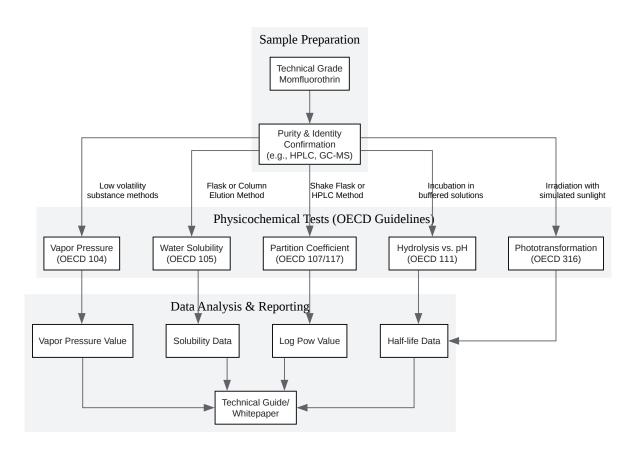
over time to determine the rate of phototransformation.

- Apparatus: A photolysis reactor equipped with a light source (e.g., xenon arc lamp with filters), quartz reaction vessels, and an analytical instrument for quantification.
- Procedure:
 - An aqueous solution of Momfluorothrin is prepared in a quartz vessel.
 - The solution is irradiated with a light source that simulates natural sunlight at a constant temperature.
 - Control samples are kept in the dark to account for any non-photolytic degradation.
 - Samples are taken from the irradiated and dark control vessels at various time points.
 - The concentration of **Momfluorothrin** in each sample is determined.
 - The rate of phototransformation and the half-life are calculated.

Visualizations

Experimental Workflow for Physicochemical Property Determination



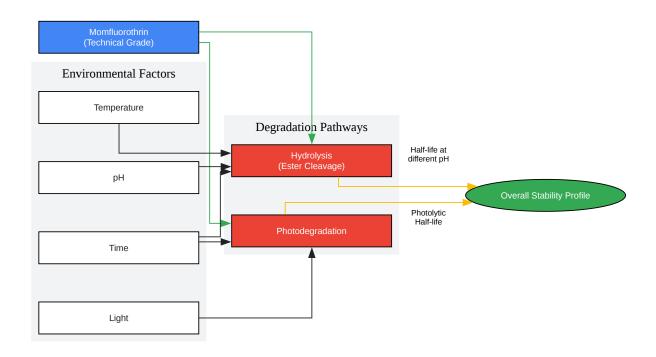


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Caption: Workflow for Determining Physicochemical Properties of Momfluorothrin.

Logical Relationship of Stability Studies





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Caption: Factors Influencing the Stability of Momfluorothrin.

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